REACTION_CXSMILES
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[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[C:11]1[CH:16]=[CH:15][C:14](Br)=[C:13]([CH3:18])[N:12]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].[C:27]1(C)[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.O>[C:1]1([C:11]2[CH:16]=[CH:15][C:14]([C:27]3[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=3)=[C:13]([CH3:18])[N:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4.5,7.8.9.10.11|
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Name
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Quantity
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24.3 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)B(O)O
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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BrC1=NC(=C(C=C1)Br)C
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Name
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potassium phosphate tribasic
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Quantity
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27.5 g
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Type
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reactant
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Smiles
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[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
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Name
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|
Quantity
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300 mL
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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654 mg
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Type
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catalyst
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Smiles
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C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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O
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Name
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Quantity
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364 mg
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
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CUSTOM
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Details
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Nitrogen was bubbled for another 15 min
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Duration
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15 min
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Type
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TEMPERATURE
|
Details
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the reaction mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 16 h under nitrogen
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Duration
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16 h
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Type
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TEMPERATURE
|
Details
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the mixture was cooled
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Type
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CUSTOM
|
Details
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the organic layer was separated
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Type
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WASH
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Details
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The organic layer was washed with a saturated brine solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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FILTRATION
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Details
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The solution was filtered
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Type
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CUSTOM
|
Details
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the solvent removed under vacuum
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Type
|
CUSTOM
|
Details
|
The crude was purified by column chromatography
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Name
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|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NC(=C(C=C1)C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |